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Compound of Interest

Compound Name: Methyl 2-methyl-3-nitrobenzoate

Cat. No.: B145464 Get Quote

This guide provides a comparative analysis of the 13C NMR chemical shifts for Methyl 2-
methyl-3-nitrobenzoate and its structural isomers. This information is crucial for researchers

in the fields of organic chemistry, materials science, and drug development for the structural

elucidation and purity assessment of these compounds.

Data Presentation
The following table summarizes the experimental 13C NMR chemical shifts (in ppm) for Methyl
2-methyl-3-nitrobenzoate and related isomers. The data is referenced against

Tetramethylsilane (TMS) at 0.0 ppm.
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Carbon
Atom

Methyl 2-
methyl-3-
nitrobenzoa
te

Methyl 3-
nitrobenzoa
te[1][2][3][4]

Methyl 4-
nitrobenzoa
te[5]

Methyl 2-
nitrobenzoa
te[6]

Methyl 2-
methylbenz
oate[7]

C=O ~165-170 164.7 165.1 ~165 166.7

Ar-C1 ~130-135 131.7 135.4 ~130 130.4

Ar-C2 ~135-140 127.2 130.6 ~148 132.6

Ar-C3 ~145-150 148.1 123.5 ~124 128.8

Ar-C4 ~120-125 124.3 150.5 ~129 128.1

Ar-C5 ~130-135 129.5 123.5 ~132 129.4

Ar-C6 ~125-130 135.1 130.6 ~130 128.1

-OCH3 ~52-53 52.6 52.8 ~52 51.7

Ar-CH3 ~15-20 - - - 21.5

Note: The chemical shifts for Methyl 2-methyl-3-nitrobenzoate are predicted based on the

analysis of its isomers and related substituted methyl benzoates. Experimental values may vary

slightly.

Experimental Protocols
The 13C NMR spectra referenced in this guide were typically acquired using the following

experimental parameters:

Instrument: Bruker DRX (or equivalent) NMR Spectrometer.

Frequency: Spectra were recorded at 50 MHz or 100 MHz for 13C nuclei.[8]

Solvent: Deuterated chloroform (CDCl3) is a common solvent used for these types of

aromatic compounds.[8][9]

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard, with its chemical

shift set to 0.0 ppm.[9]
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Sample Preparation: A saturated solution of the compound in the deuterated solvent is

prepared for analysis.

Structural Comparison and Rationale for Chemical
Shift Differences
The electronic environment of each carbon atom in the benzene ring and the substituent

groups significantly influences its 13C NMR chemical shift. The positions of the electron-

withdrawing nitro group (-NO2) and the electron-donating methyl group (-CH3) relative to the

methyl ester group (-COOCH3) cause distinct differences in the spectra of the isomers.

Structural Isomers of Methyl Nitrobenzoate

Target Compound

Comparative Isomers Related Structure

Methyl 2-methyl-3-nitrobenzoate

Methyl 3-nitrobenzoate

Positional Isomer

Methyl 4-nitrobenzoate

Positional Isomer

Methyl 2-nitrobenzoate

Positional Isomer

Methyl 2-methylbenzoate

Structural Similarity

Click to download full resolution via product page

Caption: Relationship between the target compound and its isomers.

The nitro group is a strong electron-withdrawing group, which generally deshields the carbon

atoms it is attached to or are in its vicinity, causing their signals to appear at a higher ppm

(downfield). Conversely, the methyl group is an electron-donating group, leading to a shielding

effect and a lower ppm value (upfield) for nearby carbon atoms. The interplay of these

electronic effects, along with steric factors, results in the observed unique 13C NMR chemical

shifts for each isomer, allowing for their unambiguous identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b145464?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-nitrobenzoate
https://www.chemicalbook.com/SpectrumEN_618-95-1_13CNMR.htm
https://www.aiinmr.com/wp-content/uploads/2020/01/Electrophilic-Aromatic-Substitution-Nitration-of-Methyl-Benzoate.pdf
https://brainly.com/question/40088295
https://m.chemicalbook.com/SpectrumEN_619-50-1_13cnmr.htm
https://www.chemicalbook.com/spectrumen_606-27-9_13cnmr.htm
https://spectrabase.com/spectrum/Kmv7Y4QCVnH
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr13c.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr13c.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr13c.htm
https://www.benchchem.com/product/b145464#13c-nmr-chemical-shifts-for-methyl-2-methyl-3-nitrobenzoate
https://www.benchchem.com/product/b145464#13c-nmr-chemical-shifts-for-methyl-2-methyl-3-nitrobenzoate
https://www.benchchem.com/product/b145464#13c-nmr-chemical-shifts-for-methyl-2-methyl-3-nitrobenzoate
https://www.benchchem.com/product/b145464#13c-nmr-chemical-shifts-for-methyl-2-methyl-3-nitrobenzoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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